molecular formula C5H8F2O2 B2576713 (3S,4R)-4-(Difluoromethyl)oxolan-3-ol CAS No. 2227857-55-6

(3S,4R)-4-(Difluoromethyl)oxolan-3-ol

Cat. No.: B2576713
CAS No.: 2227857-55-6
M. Wt: 138.114
InChI Key: UUJQLWWQCQBTFS-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-(Difluoromethyl)oxolan-3-ol is a chiral compound with a unique structure that includes a difluoromethyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(Difluoromethyl)oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-hydroxyoxolane and difluoromethylating agents.

    Reaction Conditions: The difluoromethylation reaction is carried out under controlled conditions, often using a base such as potassium carbonate and a solvent like dimethyl sulfoxide.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions and purification methods is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(Difluoromethyl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various alcohols.

Scientific Research Applications

(3S,4R)-4-(Difluoromethyl)oxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(Difluoromethyl)oxolan-3-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(Methyl)oxolan-3-ol: Similar structure but with a methyl group instead of a difluoromethyl group.

    (3S,4R)-4-(Chloromethyl)oxolan-3-ol: Contains a chloromethyl group instead of a difluoromethyl group.

Uniqueness

(3S,4R)-4-(Difluoromethyl)oxolan-3-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3S,4R)-4-(difluoromethyl)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c6-5(7)3-1-9-2-4(3)8/h3-5,8H,1-2H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJQLWWQCQBTFS-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.